molecular formula C26H21NO7 B11146008 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B11146008
M. Wt: 459.4 g/mol
InChI Key: CBSQGKSVVRBXAM-UHFFFAOYSA-N
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Description

4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic compound featuring a coumarin (chromen-4-one) core substituted with a phenoxy group at position 3 and a benzyloxycarbonyl-protected β-alaninate ester at position 5. The coumarin scaffold is known for its diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The benzyloxycarbonyl (Cbz) group enhances stability against enzymatic degradation, while the β-alaninate moiety may improve solubility and pharmacokinetic profiles. Structural characterization of such compounds typically employs X-ray crystallography, often refined using software like SHELXL, ensuring precise molecular geometry determination .

Properties

Molecular Formula

C26H21NO7

Molecular Weight

459.4 g/mol

IUPAC Name

(4-oxo-3-phenoxychromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C26H21NO7/c28-24(13-14-27-26(30)32-16-18-7-3-1-4-8-18)34-20-11-12-21-22(15-20)31-17-23(25(21)29)33-19-9-5-2-6-10-19/h1-12,15,17H,13-14,16H2,(H,27,30)

InChI Key

CBSQGKSVVRBXAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps. One common method includes the condensation of 4-oxo-3-phenoxy-4H-chromen-7-yl with N-[(benzyloxy)carbonyl]-beta-alanine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The phenoxy and benzyloxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its coumarin core , distinguishing it from thiazole or benzene-based analogs. Below is a comparative analysis with key structural analogs (Table 1):

Table 1: Structural and Functional Comparison with Analogs

Compound ID/Name Core Structure Key Substituents Bioactivity (Cytotoxicity IC50, µM)
Target Compound Coumarin 3-phenoxy, 7-Cbz-β-alaninate Under investigation
2-amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide Thiazole Benzyloxy, phenylthiazole, amide linkage Not active
2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide Thiazole Nitroguanidino, phenylthiazole, amide 8 (moderate activity)
4-(4-chlorophenyl)thiazole derivatives Thiazole Chlorophenyl, benzyloxy 11 (higher activity)

Key Observations :

  • Substituent Influence: The 3-phenoxy group in the target compound could mimic phenyl groups in thiazole analogs (e.g., Compound 13, 15 ), but its orientation may alter target selectivity. The Cbz-β-alaninate ester contrasts with amide linkages in thiazole derivatives, likely increasing metabolic stability and solubility. Electron-withdrawing groups (e.g., nitro in Compound 15 ) correlate with higher cytotoxicity, suggesting that similar modifications to the target compound could enhance activity.

Cytotoxicity and Assay Methodologies

Cytotoxicity data for analogs are often derived from the sulforhodamine B (SRB) assay , a robust method validated for high-throughput drug screening . While the target compound’s cytotoxicity remains under investigation, comparisons can be inferred:

  • Thiazole derivatives with chlorophenyl or nitroguanidino groups (Compounds 15–16 ) show IC50 values of 8–11 µM, indicating moderate activity.
  • The SRB assay’s sensitivity (detection limit ~1,000 cells/well ) ensures reliable quantification of the target compound’s potency once tested.

Metabolic and Pharmacokinetic Profiles

  • Ester vs. Amide Linkages : The β-alaninate ester in the target compound may confer slower hydrolysis rates compared to amide-based analogs, prolonging systemic exposure.
  • Cbz Protection : Unlike unprotected amines in thiazole derivatives, the Cbz group reduces premature degradation, a feature critical for oral bioavailability.

Biological Activity

4-Oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic compound that exhibits a complex structure, including a chromenone moiety and a beta-alanine derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key findings from various studies.

The molecular formula of this compound is C26H21NO7, with a molecular weight of approximately 473.5 g/mol. The presence of a phenoxy group and a benzyloxycarbonyl substituent contributes to its unique chemical properties and potential biological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant free radical-scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Studies have shown that derivatives can inhibit key enzymes such as cholinesterases and cyclooxygenase, which are involved in various physiological processes and disease mechanisms .
  • Cytotoxicity : Some studies have evaluated the cytotoxic effects of related compounds against cancer cell lines, indicating potential applications in cancer therapy .

Structure-Biological Activity Relationship

The structural features of this compound play a crucial role in its biological activity. A comparative analysis with similar compounds highlights how variations in substituents can influence activity:

Compound NameStructural FeaturesUnique Aspects
2-Methyl-4-oxo-3-phenyloxychromenSimilar chromenone core; lacks benzyloxycarbonyl groupPotentially different biological activity due to substitution
6-Ethyl-2-methyl-4-oxo-3-phenoContains an ethyl group; different substitution patternMay exhibit enhanced lipophilicity
5-Benzyl 1-(2-methyl)-4-hydroxychromenHydroxyl instead of carbonyl; different reactivityPotential for hydrogen bonding interactions

These comparisons underscore the importance of molecular modifications in enhancing biological efficacy.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Cholinesterase Inhibition : A study evaluated derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), finding moderate inhibition that suggests potential for treating neurodegenerative diseases .
  • Cytotoxicity Against Cancer Cells : Research on similar chromenone derivatives revealed cytotoxic effects on MCF-7 breast cancer cells, indicating that structural modifications could enhance anticancer properties .

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